molecular formula C12H16N2O3 B12939524 5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-2-methyl-, ethyl ester CAS No. 62328-16-9

5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-2-methyl-, ethyl ester

Cat. No.: B12939524
CAS No.: 62328-16-9
M. Wt: 236.27 g/mol
InChI Key: RIUQGXDMXIYBOG-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an ethoxyvinyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with ethoxyacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.

    Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The ethoxyvinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 4-(1-ethoxyvinyl)-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-(1-ethoxyvinyl)-2-chloropyrimidine-5-carboxylate
  • Ethyl 4-(1-ethoxyvinyl)-2-aminopyrimidine-5-carboxylate

Comparison: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

62328-16-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-5-16-8(3)11-10(12(15)17-6-2)7-13-9(4)14-11/h7H,3,5-6H2,1-2,4H3

InChI Key

RIUQGXDMXIYBOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC=C1C(=O)OCC)C

Origin of Product

United States

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